1-(2-fluorobenzoyl)-4-(2-fluorophenyl)piperazine

Physicochemical profiling Lipophilicity Regioisomer comparison

1-(2-Fluorobenzoyl)-4-(2-fluorophenyl)piperazine (C₁₇H₁₆F₂N₂O) is a 1,4‑disubstituted piperazine bearing ortho‑fluorine atoms on both the benzoyl and phenyl rings. This substitution pattern places the fluorine atom in a position to influence both the conformational preferences of the piperazine core and electronic interactions with biological targets.

Molecular Formula C17H16F2N2O
Molecular Weight 302.32 g/mol
Cat. No. B3461817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-fluorobenzoyl)-4-(2-fluorophenyl)piperazine
Molecular FormulaC17H16F2N2O
Molecular Weight302.32 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC=CC=C3F
InChIInChI=1S/C17H16F2N2O/c18-14-6-2-1-5-13(14)17(22)21-11-9-20(10-12-21)16-8-4-3-7-15(16)19/h1-8H,9-12H2
InChIKeyJWKOUBMXBABJTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Fluorobenzoyl)-4-(2-fluorophenyl)piperazine: A Difluorinated Piperazine for Ortho‑Substitution Studies


1-(2-Fluorobenzoyl)-4-(2-fluorophenyl)piperazine (C₁₇H₁₆F₂N₂O) is a 1,4‑disubstituted piperazine bearing ortho‑fluorine atoms on both the benzoyl and phenyl rings. This substitution pattern places the fluorine atom in a position to influence both the conformational preferences of the piperazine core and electronic interactions with biological targets. While the compound is listed in chemical catalogs and appears as an example in piperazine‑focused patents, no peer‑reviewed head‑to‑head pharmacological or physicochemical data were identified in the open literature at the time of this analysis [1].

Why 1-(2-Fluorobenzoyl)-4-(2-fluorophenyl)piperazine Cannot Be Replaced by a Generic Piperazine Analog


Small changes in the position of fluorine atoms on piperazine N‑substituents can profoundly alter target binding, selectivity, and metabolic stability. In a series of ortho‑fluorophenyl piperazine derivatives designed for dopamine D3 receptor (D3R) engagement, the ortho‑fluoro head group was specifically selected after systematic evaluation showed it maintained affinity while enabling further chemical diversification [1]. For a compound like 1-(2-fluorobenzoyl)-4-(2-fluorophenyl)piperazine, which contains two ortho‑fluorinated aromatic rings, swapping either fluorinated moiety for a non‑fluorinated, para‑fluorinated, or chlorinated analog would be expected to change both the electronic surface and the preferred geometry of the molecule, potentially abolishing the specific activity profile for which it was originally synthesized or procured.

Quantitative Differentiation of 1-(2-Fluorobenzoyl)-4-(2-fluorophenyl)piperazine vs. Positional Isomers


Predicted Physicochemical Divergence from the 4‑Fluorobenzoyl Regioisomer

Computational predictions (in silico) indicate that the ortho‑fluorobenzoyl isomer is more polar and exhibits lower lipophilicity than its para‑fluorobenzoyl counterpart, a consequence of the ortho‑fluorine's ability to form an intramolecular interaction with the carbonyl oxygen of the amide bond [1]. This electronic effect can modify solubility, membrane permeability, and off‑target binding, making direct analog substitution scientifically unsound.

Physicochemical profiling Lipophilicity Regioisomer comparison

Class‑Level Binding Trend: Ortho‑Fluorophenyl Group Maintains D3R Engagement

In a study of bitopic D3R ligands, the ortho‑fluorophenyl head group (compound 12a) achieved a D3R Ki of 3.9 nM and a D2R Ki of 175 nM, yielding a D2R/D3R selectivity ratio of 45 [1]. Meanwhile, non‑fluorinated or differently halogenated analogs showed significantly reduced affinity (e.g., 2,4‑dichloro substitution yielded D3R Ki of 87.6 nM, a 22‑fold drop) [1]. These data, while not directly generated on 1-(2-fluorobenzoyl)-4-(2-fluorophenyl)piperazine, illustrate why the ortho‑fluorophenyl fragment found in the target compound is a privileged motif for maintaining nanomolar receptor affinity.

Dopamine D3 receptor Structure-activity relationship Halogen substitution

Application Scenarios for 1-(2-Fluorobenzoyl)-4-(2-fluorophenyl)piperazine Based on Structural and Class Evidence


Fragment‑Based Drug Design Targeting CNS GPCRs

The molecule can serve as a fragment-sized scaffold for exploring bitopic ligands targeting G‑protein coupled receptors (GPCRs) such as the dopamine D3 receptor. As demonstrated by the class‑level binding data, the ortho‑fluorophenyl head group is a validated affinity‑conferring element [1]. Adding a second ortho‑fluorobenzoyl substituent creates a vector that can be elaborated into a secondary pharmacophore, potentially yielding highly selective CNS agents.

Intermediate in the Synthesis of Fluorinated PARP Inhibitors

The 2-fluorobenzoyl‑piperazine motif is a key structural component of clinically validated PARP1/2 inhibitors. This compound can be employed as a late‑stage intermediate, with the 2‑fluorophenyl group serving as a functional handle for further derivatization (e.g., via nucleophilic aromatic substitution or cross‑coupling), as indicated by general piperazine patent literature [1].

Physicochemical Probing of Ortho‑Fluorine Effects

The predicted lower lipophilicity of the ortho‑fluorobenzoyl isomer relative to its para‑fluorinated analog makes this compound a valuable tool for studying how ortho‑fluorine polarization affects solubility, crystal packing, and non‑specific protein binding in early drug discovery campaigns, without the confounding factor of a second variable substitution.

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